5-Bromo-4-chloro-2-fluorobenzonitrile

Catalog No.
S822789
CAS No.
1824089-00-0
M.F
C7H2BrClFN
M. Wt
234.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-4-chloro-2-fluorobenzonitrile

CAS Number

1824089-00-0

Product Name

5-Bromo-4-chloro-2-fluorobenzonitrile

IUPAC Name

5-bromo-4-chloro-2-fluorobenzonitrile

Molecular Formula

C7H2BrClFN

Molecular Weight

234.45 g/mol

InChI

InChI=1S/C7H2BrClFN/c8-5-1-4(3-11)7(10)2-6(5)9/h1-2H

InChI Key

OCWBEXYTQWBJFI-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Br)Cl)F)C#N

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)F)C#N

Use in OLED Applications

Scientific Field: Material Science, Electronics

Application Summary: 5-Bromo-4-chloro-2-fluorobenzonitrile is used as a precursor for the synthesis of Thermally Activated Delayed Fluorescence (TADF) dyes in Organic Light Emitting Diode (OLED) applications .

Methods of Application: The synthesis of TADF dyes from 5-Bromo-4-chloro-2-fluorobenzonitrile involves nucleophilic aromatic substitution and Buchwald-Hartwig amination .

Results or Outcomes: The resulting OLED device shows a maximum current efficiency of 16.3 cdA -1, a maximum powder efficiency of 12.2 lmW -1 and an external quantum efficiency of 5% .

Use in Pharmaceutical Applications

Scientific Field: Pharmaceutical, Medicine

Application Summary: 5-Bromo-4-chloro-2-fluorobenzonitrile is used in the synthesis of pyrimidine functional compounds acting as GABAAα2/α3 binding site agonists used in the treatment of anxiety disorders . It is also used in the synthesis of quinazolines for use in antitumor and anti-inflammatory applications .

Methods of Application: The synthesis of these pharmaceutical compounds involves various chemical reactions, including nucleophilic aromatic substitution and Pd-catalysed coupling reactions .

Results or Outcomes: The synthesized compounds have shown potential in the treatment of anxiety disorders, as well as antitumor and anti-inflammatory applications .

Use in Synthesis of Heterocyclic Compounds

Scientific Field: Organic Chemistry

Application Summary: 5-Bromo-4-chloro-2-fluorobenzonitrile may be used for the preparation of the following compounds: (E)-5-(2-cyclopropylvinyl)-2-fluorobenzonitrile and methyl-3-amino-5-bromobenzo[b]thiophene-2-carboxylate .

Methods of Application: The synthesis of these heterocyclic compounds involves various chemical reactions, including nucleophilic aromatic substitution and Pd-catalysed coupling reactions .

Results or Outcomes: The synthesized compounds have shown potential in various applications due to their unique chemical structures .

5-Bromo-4-chloro-2-fluorobenzonitrile is an organic compound classified as a halonitrile, with the molecular formula C₇H₂BrClFN. It appears as a white to off-white powder or crystalline solid. This compound features three halogen substituents—bromine, chlorine, and fluorine—attached to a benzonitrile framework, which significantly influences its chemical reactivity and applications in various fields such as material science and medicinal chemistry.

5-Bromo-4-chloro-2-fluorobenzonitrile itself is not expected to have a specific mechanism of action in biological systems. It is primarily used as a precursor for the synthesis of other molecules that may have targeted biological activities.

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound.
  • Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
  • Follow proper disposal procedures according to local regulations.
, primarily involving nucleophilic aromatic substitution and palladium-catalyzed coupling reactions. These reactions are critical for synthesizing complex organic molecules, including thermally activated delayed fluorescence (TADF) dyes used in organic light-emitting diode (OLED) technology. The bromine and chlorine substituents allow for selective substitution, while the fluorine enhances nucleophilic attack during these reactions .

While 5-Bromo-4-chloro-2-fluorobenzonitrile itself does not exhibit direct biological activity, it serves as a precursor for synthesizing biologically active compounds. Notably, derivatives of this compound have been explored for their potential as GABAAα2/α3 binding site agonists, which may be beneficial in treating anxiety disorders. Additionally, some synthesized compounds have shown promise in antitumor and anti-inflammatory applications.

The synthesis of 5-Bromo-4-chloro-2-fluorobenzonitrile can be achieved through various methods:

  • Nucleophilic Aromatic Substitution: This method allows for the introduction of different nucleophiles at the aromatic ring.
  • Palladium-Catalyzed Coupling Reactions: These reactions facilitate the formation of carbon-carbon bonds, enabling the synthesis of more complex structures from simpler precursors.
  • Halodeboronation Reactions: This approach selectively replaces boron groups with halogens (bromine or chlorine), yielding good to excellent yields of substituted products .

5-Bromo-4-chloro-2-fluorobenzonitrile has diverse applications across multiple fields:

  • Material Science: It is utilized as a precursor for TADF dyes in OLED applications, contributing to advancements in display technologies.
  • Pharmaceuticals: The compound is involved in synthesizing pyrimidine derivatives that act on GABAA receptors, indicating potential therapeutic uses in anxiety treatment.
  • Organic Chemistry: It serves as a building block for various heterocyclic compounds with significant medicinal properties .

Several compounds share structural similarities with 5-Bromo-4-chloro-2-fluorobenzonitrile, each exhibiting unique properties and applications:

Compound NameMolecular FormulaKey Features
5-Bromo-3-chloro-2-fluorobenzonitrileC₇H₂BrClFNSimilar halogen substitutions; used in pharmaceuticals
4-Bromo-5-chloro-2-fluorobenzonitrileC₇H₂BrClFNDifferent positioning of halogens; potential use in drug synthesis
3-Chloro-2,4-difluorobenzonitrileC₇H₂ClF₂NContains two fluorines; explored for electronic materials
5-Chloro-2,4-difluorobenzonitrileC₇H₂ClF₂NSimilar reactivity patterns; used in material science
1-Bromo-2-chloro-5-fluoro-4-methylbenzeneC₈H₈BrClFContains a methyl group; different reactivity profile

The uniqueness of 5-Bromo-4-chloro-2-fluorobenzonitrile lies in its specific combination of halogen substituents and its role as a versatile precursor in both material science and medicinal chemistry applications. Its ability to undergo selective chemical transformations makes it a valuable compound for researchers aiming to develop new materials and therapeutic agents.

XLogP3

3.1

Dates

Modify: 2023-08-16

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